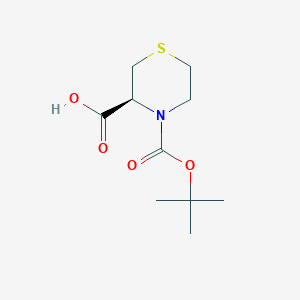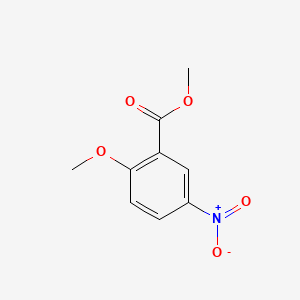
3,4,5-Trimetoxibenzamidina
Descripción general
Descripción
3,4,5-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-benzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
Target of Action
3,4,5-Trimethoxy-benzamidine is a synthetic compound that has been evaluated for its potential as an anti-tumor agent It’s worth noting that similar compounds have been shown to exhibit anti-tumor activity by interacting with various cellular targets, such as tubulin .
Mode of Action
For instance, some compounds can inhibit the proliferation of tumor cells
Biochemical Pathways
A related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to ameliorate hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and nrf2 signaling pathways
Result of Action
Similar compounds have been shown to exhibit anti-tumor activity by inhibiting the proliferation of various tumor cell lines
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by environmental factors, such as the choice of solvent and base
Análisis Bioquímico
Biochemical Properties
3,4,5-Trimethoxy-benzamidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions of 3,4,5-Trimethoxy-benzamidine is with ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting ribonucleotide reductase, 3,4,5-Trimethoxy-benzamidine can effectively reduce the production of deoxyribonucleotides, thereby impacting DNA replication and cell proliferation . Additionally, 3,4,5-Trimethoxy-benzamidine has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 3,4,5-Trimethoxy-benzamidine on various types of cells and cellular processes are profound. In cancer cells, such as human promyelocytic leukemia cells, 3,4,5-Trimethoxy-benzamidine induces apoptosis, or programmed cell death, by disrupting the cell cycle and depleting intracellular nucleotide pools . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, 3,4,5-Trimethoxy-benzamidine has been observed to inhibit the activity of ribonucleotide reductase, resulting in decreased DNA synthesis and cell proliferation .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethoxy-benzamidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ribonucleotide reductase, which is essential for the conversion of ribonucleotides to deoxyribonucleotides . By binding to the active site of the enzyme, 3,4,5-Trimethoxy-benzamidine prevents the enzyme from catalyzing this critical reaction, leading to a reduction in DNA synthesis. Additionally, 3,4,5-Trimethoxy-benzamidine can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3,4,5-Trimethoxy-benzamidine in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Prolonged exposure to 3,4,5-Trimethoxy-benzamidine can lead to degradation, which may affect its efficacy in long-term experiments . In in vitro studies, 3,4,5-Trimethoxy-benzamidine has demonstrated sustained inhibitory effects on ribonucleotide reductase and cell proliferation over several days .
Dosage Effects in Animal Models
In animal models, the effects of 3,4,5-Trimethoxy-benzamidine vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, 3,4,5-Trimethoxy-benzamidine can cause adverse effects, including toxicity to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects in preclinical studies .
Metabolic Pathways
3,4,5-Trimethoxy-benzamidine is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, 3,4,5-Trimethoxy-benzamidine can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxy-benzamidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . Transporters and binding proteins may facilitate the movement of 3,4,5-Trimethoxy-benzamidine within the cell, ensuring its proper localization and function . The distribution of 3,4,5-Trimethoxy-benzamidine in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxy-benzamidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in DNA synthesis and cell cycle regulation . Post-translational modifications and targeting signals may direct 3,4,5-Trimethoxy-benzamidine to specific subcellular compartments, enhancing its efficacy in biochemical reactions . Understanding the subcellular localization of 3,4,5-Trimethoxy-benzamidine is essential for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-benzamidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ammonia or an amine under suitable conditions. One common method includes the following steps:
Starting Material: 3,4,5-Trimethoxybenzaldehyde.
Reaction: The aldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Product Isolation: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes:
Raw Materials: 1,2,3-Trimethoxybenzene as the starting material.
Substitution Reaction: The benzene derivative undergoes a substitution reaction with an appropriate reagent to introduce the amidine group.
Oxidation Reaction: The intermediate product is then subjected to oxidation to form 3,4,5-Trimethoxy-benzamidine.
Purification: Industrial purification techniques such as distillation or crystallization are employed to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxy-benzamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under suitable conditions.
Major Products Formed
Oxidation: Oxidized derivatives of 3,4,5-Trimethoxy-benzamidine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the benzene ring
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3,4,5-Trimethoxy-benzamidine.
3,4,5-Trimethoxybenzoic Acid: Another related compound with similar structural features.
3,4,5-Trimethoxybenzyl Alcohol: Shares the trimethoxybenzene core structure.
Uniqueness
3,4,5-Trimethoxy-benzamidine is unique due to the presence of the amidine functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABPJQXZBKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404737 | |
| Record name | 3,4,5-Trimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-70-1 | |
| Record name | 3,4,5-Trimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) in cancer cells?
A1: KITC exerts its antitumor effects primarily by inhibiting ribonucleotide reductase (RR) in cancer cells []. RR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, KITC effectively depletes the intracellular pools of deoxyribonucleotides, particularly dATP and dTTP []. This depletion disrupts DNA synthesis and ultimately induces apoptosis, a programmed cell death pathway, in cancer cells [].
Q2: What are the synergistic effects observed when KITC is combined with Ara-C in cancer treatment?
A2: Research indicates that KITC acts synergistically with arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent commonly used in leukemia treatment []. The sequential application of KITC followed by Ara-C resulted in enhanced growth inhibitory effects on HL-60 human promyelocytic leukemia cells compared to either agent alone []. This synergy likely arises from their complementary mechanisms of action: KITC disrupts DNA synthesis by inhibiting RR, while Ara-C interferes with DNA polymerase, another key enzyme involved in DNA replication.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)






